Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester
CAS No.: 142599-44-8
Cat. No.: VC11002705
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142599-44-8 |
|---|---|
| Molecular Formula | C15H13NO5 |
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl 4-methoxybenzoate |
| Standard InChI | InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 |
| Standard InChI Key | DCTGPNBSVLWJEY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (4-nitrophenyl)methyl 4-methoxybenzoate. Alternative designations include 4-nitrobenzyl 4-methoxybenzoate and benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester . Its CAS registry number (142599-44-8) ensures unambiguous identification across chemical databases.
Molecular Structure
The molecule consists of two aromatic rings connected via an ester linkage:
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A 4-methoxybenzoate moiety (methoxy group at the para position of the benzene ring).
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A 4-nitrobenzyl group (nitro substituent at the para position of the phenyl ring) .
This arrangement creates a planar geometry with intramolecular electronic effects influencing reactivity.
Synthesis and Manufacturing
Esterification Strategies
The compound is synthesized via acid-catalyzed esterification between 4-methoxybenzoic acid and 4-nitrobenzyl alcohol. A representative protocol involves:
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Dissolving 4-methoxybenzoic acid (1.0 equiv) in methanol.
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Adding concentrated sulfuric acid (catalytic) and 4-nitrobenzyl alcohol (1.2 equiv).
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Quenching with ice-water, followed by extraction with ethyl acetate and purification via recrystallization .
Yield Optimization
Key factors affecting yield:
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Molar ratio: Excess alcohol (1.2–1.5 equiv) drives equilibrium toward ester formation.
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Catalyst choice: Sulfuric acid outperforms Lewis acids in nitro-containing systems due to superior protonation of the carbonyl oxygen .
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Temperature: Prolonged reflux () minimizes side reactions like transesterification .
Physicochemical Properties
Thermal Stability
The elevated boiling point reflects strong intermolecular dipole-dipole interactions from polar nitro and ester groups. The absence of a reported melting point suggests the compound may exist as a low-melting solid or viscous liquid at room temperature.
Solubility Profile
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Polar solvents: Miscible in methanol, ethyl acetate, and DMSO due to hydrogen bonding with ester and nitro moieties .
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Nonpolar solvents: Limited solubility in hexane or toluene .
Reactivity and Functional Group Transformations
Hydrolysis Reactions
The ester bond undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis: Yields 4-methoxybenzoic acid and 4-nitrobenzyl alcohol.
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Basic hydrolysis: Produces 4-methoxybenzoate salts and 4-nitrobenzyl alcohol .
Nitro Group Reduction
Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, generating (4-aminophenyl)methyl 4-methoxybenzoate—a potential precursor for azo dyes or pharmaceuticals .
Applications in Scientific Research
Pharmaceutical Intermediate
Structural analogs like 4-coumaric acid methyl ester (CAS 50413-30-4) demonstrate estrogen receptor antagonism , suggesting potential for the title compound in hormone-related cancer research.
Organic Synthesis Building Block
The nitro group facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of:
| Parameter | Data | Source |
|---|---|---|
| GHS Symbol | Flame (GHS02) | |
| Hazard Statement | H226 (Flammable) | |
| Precautionary Measures | P210, P233, P240 |
Exposure Controls
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Ventilation: Use fume hoods during bulk handling.
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PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
| Classification | Code | Details |
|---|---|---|
| HS Code | 2916310090 | "Other benzoic acid esters" |
| MFN Tariff | 6.5% | General tariff: 30.0% |
Market Availability
As of 2025, the compound is available from specialty chemical suppliers at approximately $90–120 per 500 mg, reflecting its niche applications .
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